8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Purine Core Construction: The next step involves the construction of the purine core. This can be achieved through the cyclization of appropriate precursors in the presence of a base such as sodium ethoxide.
Substitution Reactions: The final step involves the introduction of the methyl and propyl groups at the 3 and 7 positions of the purine ring, respectively. This can be accomplished through alkylation reactions using methyl iodide and propyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural similarity to naturally occurring purines suggests it could act as an inhibitor of purine metabolism, making it a candidate for the treatment of diseases such as cancer and gout.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, such as xanthine oxidase. By inhibiting these enzymes, the compound can disrupt the synthesis and degradation of purine nucleotides, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known purine analog used to treat gout by inhibiting xanthine oxidase.
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
What sets 8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and hydrazone moieties, in particular, provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-propyl-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-4-9-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-10-11-5-7-12(26-3)8-6-11/h5-8,10,13-14H,4,9H2,1-3H3,(H,19,21)(H,20,24,25)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBQPDNARXGWIR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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